molecular formula C15H16FNO3S2 B2634450 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine CAS No. 2191266-59-6

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine

Cat. No.: B2634450
CAS No.: 2191266-59-6
M. Wt: 341.42
InChI Key: DBIUKLRYRRQDLB-UHFFFAOYSA-N
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Description

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorinated methoxyphenyl group, a sulfonyl linkage, and a thiophenyl-substituted pyrrolidine ring

Preparation Methods

The synthesis of 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the 5-fluoro-2-methoxyphenyl sulfonyl chloride, which is then reacted with a thiophen-2-yl-substituted pyrrolidine under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions, using reagents like sodium methoxide or potassium fluoride.

    Hydrolysis: The sulfonyl group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding sulfonic acid and pyrrolidine derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: This compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases, including cancer and inflammatory conditions.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Alternatively, it could interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

When compared to similar compounds, 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine stands out due to its unique combination of structural features and chemical properties. Similar compounds include:

    1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(phenyl)pyrrolidine: Lacks the thiophenyl group, which may affect its reactivity and biological activity.

    1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine: The position of the thiophenyl group is different, potentially leading to variations in chemical behavior and applications.

    1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(methyl)pyrrolidine: The absence of the thiophenyl group and the presence of a methyl group result in distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-3-thiophen-2-ylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S2/c1-20-13-5-4-12(16)9-15(13)22(18,19)17-7-6-11(10-17)14-3-2-8-21-14/h2-5,8-9,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIUKLRYRRQDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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